

Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B3425117

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This guide provides a comprehensive overview of the spectroscopic data for **2-(4-Chlorophenoxy)ethanol**, a compound of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual representations of the underlying scientific processes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(4-Chlorophenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1][2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	d	2H	Ar-H (ortho to Cl)
6.85	d	2H	Ar-H (ortho to O)
4.05	t	2H	-O-CH ₂ -
3.95	t	2H	-CH ₂ -OH
2.15	s	1H	-OH

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C NMR (Carbon-13 NMR) Data[1][3]

Chemical Shift (δ) ppm	Assignment
157.5	Ar-C (C-O)
129.5	Ar-C (ortho to Cl)
125.9	Ar-C (C-Cl)
115.8	Ar-C (ortho to O)
69.1	-O-CH ₂ -
61.3	-CH ₂ -OH

Solvent: CDCl₃, Broadband Proton Decoupled

Infrared (IR) Spectroscopy[1][4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H stretch (alcohol)
3060	Medium	C-H stretch (aromatic)
2940, 2870	Medium	C-H stretch (aliphatic)
1595, 1490	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (aryl ether)
1090	Strong	C-O stretch (primary alcohol)
825	Strong	C-H bend (para-substituted aromatic)
750	Strong	C-Cl stretch

Technique: FTIR, Sample: Neat (Capillary Cell)[1]

Mass Spectrometry (MS)[1][5]

m/z	Relative Intensity (%)	Assignment
172	45	[M] ⁺ (Molecular ion, ³⁵ Cl)
174	15	[M+2] ⁺ (Molecular ion, ³⁷ Cl)
128	100	[M - C ₂ H ₄ O] ⁺
130	33	[M+2 - C ₂ H ₄ O] ⁺
93	20	[C ₆ H ₅ O] ⁺
65	15	[C ₅ H ₅] ⁺
45	30	[C ₂ H ₅ O] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of organic compounds like **2-(4-Chlorophenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For ^1H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For quantitative analysis, the signal integrals are determined.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-(4-Chlorophenoxy)ethanol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond or germanium).[1][7]

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without the sample) is also recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO_2 and water vapor.[6]

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule using correlation charts.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS).^[10] In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the formation of a positively charged molecular ion and various fragment ions.^[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).^[12]

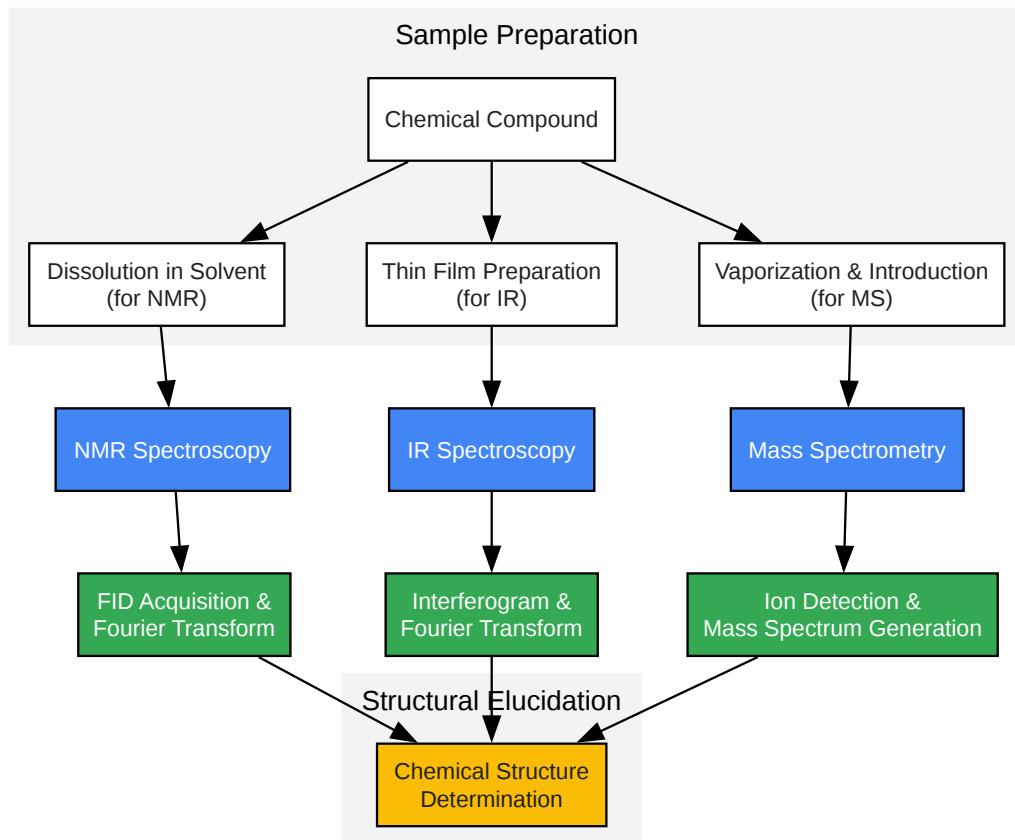
Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The fragmentation pattern provides valuable information about the structure of the molecule.^[13]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

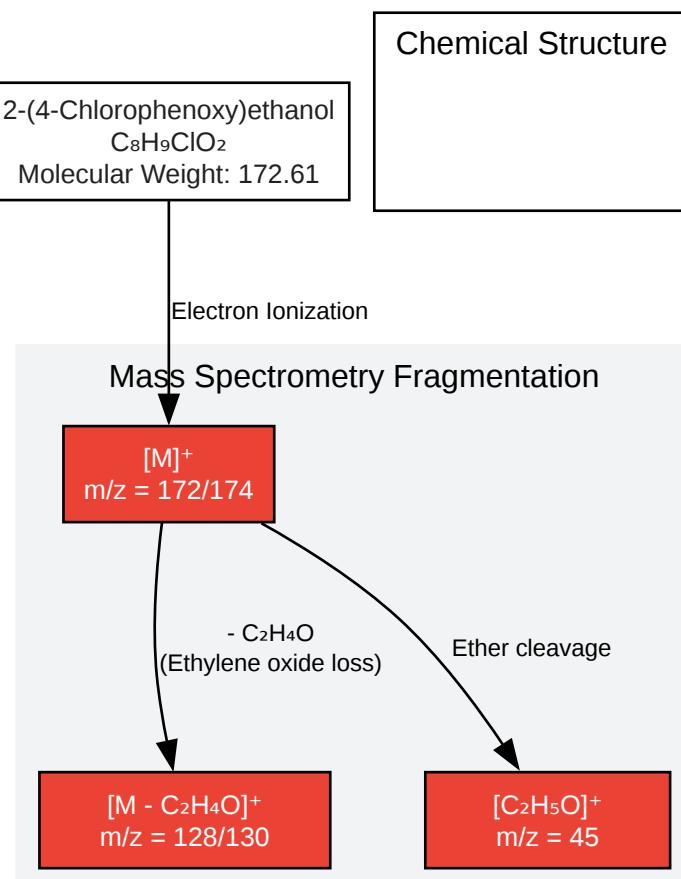
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Caption: General Workflow for Spectroscopic Analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of **2-(4-Chlorophenoxy)ethanol** and its characteristic fragmentation pattern in mass spectrometry.

Structure and Fragmentation of 2-(4-Chlorophenoxy)ethanol

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Caption: Structure and Fragmentation of **2-(4-Chlorophenoxy)ethanol**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425117#spectroscopic-data-for-2-4-chlorophenoxy-ethanol-nmr-ir-mass-spec]

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